askendoside D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Askendoside D is a triterpene glycoside isolated from the roots of the plant Astragalus stipulosus Boriss. It belongs to the cycloartane series of glycosides and has the molecular formula C₄₅H₇₄O₁₇. This compound is known for its complex structure, which includes multiple sugar moieties attached to a cycloartane aglycone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of askendoside D typically involves extraction from the roots of Astragalus stipulosus Boriss. The process includes:
Extraction: The roots are dried and ground into a fine powder. The powder is then subjected to solvent extraction using methanol or ethanol.
Purification: The crude extract is purified using chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC).
Isolation: The purified compound is isolated and characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Askendoside D undergoes various chemical reactions, including:
Hydrolysis: Acidic or enzymatic hydrolysis can break down the glycosidic bonds, yielding the aglycone and sugar moieties.
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert carbonyl groups to alcohols.
Common Reagents and Conditions:
Hydrolysis: Hydrochloric acid or β-glucuronidase enzyme.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products:
Hydrolysis: Cycloartane aglycone and monosaccharides such as D-xylose, D-glucose, and L-arabinose.
Oxidation: Oxidized derivatives of the aglycone.
Reduction: Reduced derivatives of the aglycone.
Scientific Research Applications
Askendoside D has several scientific research applications:
Chemistry: Used as a reference compound for studying the structure and reactivity of triterpene glycosides.
Biology: Investigated for its potential biological activities, including anti-inflammatory and immunomodulatory effects.
Medicine: Explored for its potential therapeutic properties, particularly in traditional medicine for its purported health benefits.
Mechanism of Action
Askendoside D can be compared with other similar triterpene glycosides:
Askendoside G: Another glycoside from the same plant, differing in the sugar moieties attached to the aglycone.
Cycloglobiceposide B: A related compound with a similar cycloartane structure but different glycosidic attachments.
Uniqueness: this compound is unique due to its specific combination of sugar moieties and the cycloartane aglycone, which contribute to its distinct chemical and biological properties.
Comparison with Similar Compounds
- Askendoside G
- Cycloglobiceposide B
- Askendoside H
- Askendoside K
Properties
IUPAC Name |
(2S,3R,4S,5R)-2-[[(3R,6S,8R,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-6-[(2S,3S,4R)-4-hydroxy-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-7,7,12,16-tetramethyl-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H74O16/c1-39(2)27(59-38-33(21(46)10-15-55-38)60-37-32(53)30(51)24(49)19-57-37)9-12-45-20-44(45)14-13-41(5)34(43(7)11-8-28(61-43)40(3,4)54)22(47)17-42(41,6)26(44)16-25(35(39)45)58-36-31(52)29(50)23(48)18-56-36/h21-38,46-54H,8-20H2,1-7H3/t21-,22+,23-,24+,25+,26+,27+,28-,29+,30+,31-,32-,33+,34+,35+,36+,37+,38+,41-,42+,43+,44?,45-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDCTRKYVPEQRM-HXDGHICLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)O)C)O)C)C)OC7C(C(C(CO7)O)O)O)OC8C(C(CCO8)O)OC9C(C(C(CO9)O)O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC34C[C@@]35CC[C@@H](C([C@@H]5[C@H](C[C@H]4[C@@]1(C[C@@H]([C@@H]2[C@@]6(CC[C@@H](O6)C(C)(C)O)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)(C)C)O[C@H]8[C@H]([C@@H](CCO8)O)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H74O16 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
871.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.